![molecular formula C8H11N3O3S B3387268 3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid CAS No. 79888-40-7](/img/structure/B3387268.png)

3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid

Descripción general

Descripción

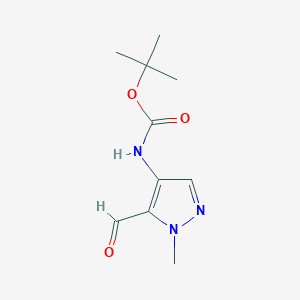

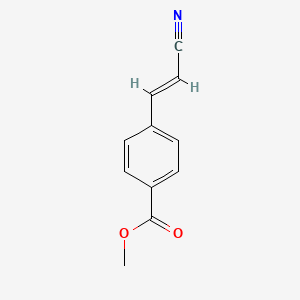

“3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid” is a chemical compound with the molecular formula C8H11N3O3S. It has an average mass of 229.256 Da . This compound is related to the 1,3,4-thiadiazole class of compounds, which have been of interest due to their wide range of potential therapeutic applications .

Synthesis Analysis

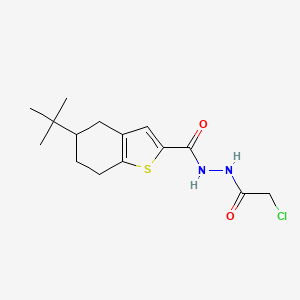

The synthesis of 1,3,4-thiadiazole derivatives, including “this compound”, often involves reactions of hydrazonoyl halides with various reagents . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials in the synthesis of 1,3,4-thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This structure is bioisosteric with pyrimidine, which is the skeleton of three nucleic bases .

Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are often related to their potential biological activities. For instance, 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular weight of 229.256 Da . Further details about its physical and chemical properties may be available from specialized chemical databases or suppliers .

Aplicaciones Científicas De Investigación

Computational Studies and Reaction Mechanisms

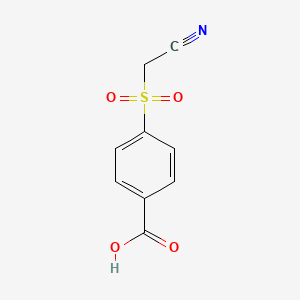

A computational study on the gas-phase elimination reaction of a structurally related compound, ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, provided insights into the activation parameters and rate constants for thermal decomposition. This research highlighted a cis-concerted elimination mechanism occurring in two steps, which could inform the understanding of reactions involving 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid and similar compounds (E. Velez, Pablo Ruiz, J. Quijano, R. Notario, 2015).

Heterocyclic Synthesis

Innovative synthetic methods have been developed for creating heterocycles that incorporate the 1,3,4-thiadiazole moiety. One study described the mild synthesis of 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines, showcasing the utility of 1,3,4-thiadiazole derivatives in constructing complex heterocyclic structures (Zheng Li, Yu‐Lin Xing, 2012).

Biological Screening for Acetylcholinesterase Inhibitors

A series of thiazolidin-4-one analogs with thiadiazole derivatives, utilizing propanoic acid and thiosemicarbazide, were synthesized and assessed for acetylcholinesterase inhibitory activity. Two compounds demonstrated potent inhibitory effects, suggesting potential therapeutic applications in treating diseases like Alzheimer's (2021).

Antimicrobial and Antineoplastic Activities

Research on the synthesis and evaluation of new thiazole and thiadiazole derivatives from ethyl pyruvate revealed antimicrobial activities, with certain derivatives showing high efficiency against bacterial strains. This highlights the antimicrobial potential of 1,3,4-thiadiazole derivatives (Fatma M. Saleh, A. Abdelhamid, H. Hassaneen, 2020).

Mecanismo De Acción

Target of Action

Compounds with a thiadiazole ring structure have been known to interact with various molecular targets .

Mode of Action

It is known that the thiadiazol ring structure can undergo various chemical reactions, such as ring opening, which could potentially affect its interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been known to interact with various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (31538) and its storage temperature (2~8 C) suggest that it may have certain bioavailability characteristics .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

Action Environment

The compound’s storage temperature (2~8 c) suggests that it may be sensitive to temperature changes .

Direcciones Futuras

Research into 1,3,4-thiadiazole derivatives, including “3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid”, continues due to their potential therapeutic applications. Future directions may include the design of new antitumor agents, given these compounds’ ability to disrupt DNA replication processes .

Propiedades

IUPAC Name |

4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-2-6-10-11-8(15-6)9-5(12)3-4-7(13)14/h2-4H2,1H3,(H,13,14)(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLENLHLMPOXBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101190122 | |

| Record name | 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79888-40-7 | |

| Record name | 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79888-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B3387185.png)

![5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387190.png)

![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)

![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)

![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)

![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)

![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)